molecular formula C11H10N2O3S B1302218 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid CAS No. 165682-75-7

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Cat. No. B1302218
CAS RN: 165682-75-7
M. Wt: 250.28 g/mol
InChI Key: FRHNAQQUMBLASW-UHFFFAOYSA-N
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Description

The compound “2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid” is a chemical compound with the molecular formula C11H10N2O3S . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of methoxyphenyl thiazole carboxamide derivatives . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a solid substance . Its molecular weight is 250.28 . The compound’s InChI code is 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold, which is a part of the compound , is one of the characteristic structures in drug development. This essential revelation has several biological activities, including acting as an anticancer agent . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, a compound with a similar structure, indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Antioxidant Activity

Aminothiazole derivatives, such as [(4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole]), known as dendrodoine analogs, have demonstrated antioxidant activity . They showed an ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation . Additionally, some N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds were synthesized and screened for their in vitro antioxidant properties .

Antimicrobial Activity

The 2-aminothiazole scaffold has been associated with antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

2-aminothiazole-based compounds have been reported to have anti-inflammatory activities . This suggests that they could be used in the treatment of conditions associated with inflammation.

Antiretroviral Activity

Thiazoles have been used in antiretroviral drugs like ritonavir . This suggests potential applications of the compound in the treatment of retroviral infections.

Antifungal Activity

Thiazoles have been used in antifungal drugs like abafungin . This indicates potential applications of the compound in the treatment of fungal infections.

Antidiabetic Activity

Thiazoles have shown antidiabetic activities . This suggests potential applications of the compound in the treatment of diabetes.

Hepatoprotective Activity

Thiazoles have shown hepatoprotective activities . This suggests potential applications of the compound in the protection of the liver.

properties

IUPAC Name

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNAQQUMBLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220658
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

CAS RN

165682-75-7
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165682-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Methoxy-phenylamino)-thiazole-4-carboxylic acid (237 mg) was prepared according to General Procedure B using (4-methoxy-phenyl)-thiourea (182 mg) and 3-bromo-2-oxo-propionic acid (200 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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